![molecular formula C28H22O7 B3038278 Gnetuhainin A CAS No. 84870-53-1](/img/structure/B3038278.png)
Gnetuhainin A
Overview
Description
Gnetuhainin A is a chemical compound with the molecular formula C28H22O7 . It’s a type of biogenic benzofuran .
Molecular Structure Analysis
The this compound molecule contains a total of 61 bonds. There are 39 non-H bond(s), 25 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 24 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 6 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Scientific Research Applications
Anti-Inflammatory Properties
Gnetuhainin A, derived from Gnetum hainanense, has been studied for its anti-inflammatory properties. An isorhapontigenin tetramer, identified as gnetuhainin R, demonstrated significant anti-inflammatory activity through histamine receptor antagonism (Huang, Zhou, Lin, & Wang, 2002). This suggests potential applications in treating inflammation-related conditions.
Structural and Chemical Analysis
Extensive research has been conducted to understand the structure and chemistry of this compound and related compounds. For instance, studies on stilbene dimers from Gnetum hainanense, including gnetuhainins F-J, have provided insights into their structures and stereochemistry, primarily using spectral evidence and 2D NMR spectroscopic techniques (Huang, Wang, Li, & Lin, 2000). Such information is vital for understanding the bioactive potential of these compounds.
Novel Stilbene Dimer Varieties
New types of stilbene dimers, like gnetuhainins A-E, have been isolated from Gnetum hainanense. These compounds, formed by a resveratrol unit and an oxyresveratrol unit, represent a new class of oligostilbenes polymerized from different stilbene units, which could have unique bioactive properties (Huang, Wang, Li, & Lin, 2000).
Stilbene Trimer Research
Research on stilbene trimers, including gnetuhainins M-O, has also been a focus. These compounds, isolated from Gnetum hainanense, were studied for their anti-inflammatory activity, adding to the understanding of the therapeutic potential of these natural products (Huang, Li, Wang, & Lin, 2001).
Pharmacological Activity Testing
The pharmacological activities of various stilbene dimers, including bisisorhapontigenin A and cis shegansu B, along with gnetuhainin P, have been tested. These studies contribute to the understanding of the therapeutic potential of these compounds (Yao & Lin, 2005).
Mechanism of Action
Target of Action
It’s worth noting that gnetuhainin i, a compound structurally similar to gnetuhainin a, has been found to inhibit atp citrate lyase (acly) . ACLY is a crucial enzyme in cellular metabolism, converting citrate and CoA into acetyl-CoA and oxaloacetate, along with the production of ATP.
Result of Action
If we consider the potential inhibition of acly, this could lead to alterations in cellular metabolism, potentially affecting processes such as energy production, lipid synthesis, and other metabolic pathways .
Biochemical Analysis
Biochemical Properties
Gnetuhainin A interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant properties
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can have effects on its localization or accumulation
properties
IUPAC Name |
4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFGKLZVUDIIX-YVYUXZJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.